REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[C:4]([CH3:10])=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.FC(F)(F)C(O)=O.[Br:18]N1C(=O)CCC1=O.C(=O)([O-])[O-].[K+].[K+]>C(#N)C.O.CCCCCCC.CC(OC)(C)C>[Br:18][C:8]1[CH:7]=[CH:6][C:5]([OH:9])=[C:4]([CH3:10])[C:3]=1[CH2:2][OH:1] |f:3.4.5|
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Name
|
|
Quantity
|
113.9 g
|
Type
|
reactant
|
Smiles
|
OCC=1C(=C(C=CC1)O)C
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
5-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
741 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-33 °C
|
Type
|
CUSTOM
|
Details
|
to stir for an additional 15 minutes during which time the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
decreased to −40° C
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the temperature increased to 25° C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
The aqueous layer was diluted with water (500 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE (1 L)+EtOAc (500 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (240 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The sodium sulfate was removed by filtration
|
Type
|
WASH
|
Details
|
washed with additional MTBE
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
MTBE (684 mL, 2 volumes) was added
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated to 40° C.
|
Type
|
CUSTOM
|
Details
|
to produce a homogeneous solution
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
the suspension was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the crystals were washed with 4:1 heptane
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C=C1)O)C)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |